2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol TIMBD is an azaresveratrol analog.
Brand Name: Vulcanchem
CAS No.: 20772-64-9
VCID: VC1620039
InChI: InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3
SMILES: CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

CAS No.: 20772-64-9

Cat. No.: VC1620039

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol - 20772-64-9

Specification

CAS No. 20772-64-9
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3
Standard InChI Key OYEREWRJWMPHMA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Canonical SMILES CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O

Introduction

Chemical Identity and Structure

Basic Identification

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol is a well-defined chemical entity with established registry information. Its chemical identity is consistently documented across multiple chemical databases, ensuring reliability in identification for research purposes.

ParameterInformation
CAS Number20772-64-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
IUPAC Name2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol
PubChem CID428968
Standard InChIInChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3
Standard InChIKeyOYEREWRJWMPHMA-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O

Table 1: Chemical identification parameters for 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Structural Features

The compound features a distinctive molecular architecture that contributes to its chemical behavior and potential biological activities. The core structure consists of a phenolic ring with two key functional groups: a methoxy substituent at position 2 and an imine linkage at position 6. This arrangement creates a molecule with both electron-donating and electron-withdrawing regions, influencing its reactivity profile.

The compound contains a phenolic ring with a methoxy group at position 2 and an imine group at position 6, formed by the condensation reaction between 2-methoxyphenol (guaiacol) and p-toluidine (4-methyl aniline). The presence of both methoxy and imine groups contributes to its reactivity and biological activity, making it suitable for various applications in organic synthesis, medicinal chemistry, and material science.

Physical and Chemical Properties

Physical Properties

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol possesses physical properties typical of phenolic Schiff bases. These properties contribute to its behavior in various chemical and biological systems, and understanding them is crucial for applications in research and development.

PropertyValue
Physical StateSolid
Molecular Weight241.28 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3
Predicted CCS (Ų) [M+H]+154.9
Predicted CCS (Ų) [M+Na]+169.7
Predicted CCS (Ų) [M-H]-160.2

Table 2: Physical properties of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Chemical Properties

The compound's chemical properties are largely determined by its functional groups. The phenolic hydroxyl group provides acidic character and the ability to form hydrogen bonds, while the methoxy group contributes electron-donating effects. The imine linkage introduces both basicity and the potential for hydrolysis under certain conditions.

The presence of the phenolic hydroxyl group makes the compound slightly acidic, capable of deprotonation under basic conditions. This property is particularly relevant for its potential antioxidant activity, as phenolic compounds can donate hydrogen atoms to neutralize free radicals. The imine group (C=N) is susceptible to hydrolysis, particularly in acidic conditions, which can affect the compound's stability in certain environments.

Synthesis Methods

Condensation Reaction

The primary method for synthesizing 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol involves a condensation reaction between specific precursors. This approach represents a straightforward yet effective route to the target compound.

The synthesis typically involves the condensation reaction between 2-methoxyphenol (guaiacol) and p-toluidine (4-methyl aniline). This reaction proceeds via imine formation between the phenolic hydroxyl group and the amino group of p-toluidine, resulting in the formation of the target compound.

Industrial Production

For larger-scale applications, industrial production methods may employ variations of the basic synthetic route, with modifications aimed at improving efficiency, yield, and purity. These approaches often incorporate catalysts and controlled reaction conditions.

Industrial-scale production involves optimizing reaction conditions, catalysts, and purification processes to ensure efficient production. The specific details of industrial production methods may vary, but the key step remains the condensation reaction between the appropriate precursors.

Biological Activities

Antioxidant Properties

One of the most significant biological activities of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol is its antioxidant capacity. This property has implications for various biological systems and potential therapeutic applications.

Research indicates that 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol exhibits significant antioxidant properties that may help mitigate oxidative stress-related diseases. The antioxidant activity is likely attributed to the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components.

Anti-inflammatory Properties

In addition to its antioxidant capacity, the compound has demonstrated potential anti-inflammatory effects in research settings. This activity may be related to its ability to modulate specific inflammatory pathways.

The compound shows anti-inflammatory properties, potentially through mechanisms involving the inhibition of pro-inflammatory cytokines or modulation of inflammatory signaling pathways. This activity makes it a candidate for research into inflammatory conditions and related therapeutic applications.

Analytical Methods for Identification

Various analytical techniques can be employed for the identification and characterization of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, each providing different types of structural and purity information.

Spectroscopic Methods

Spectroscopic techniques are particularly valuable for structural confirmation and purity assessment of the compound. These methods provide information about the molecular structure, functional groups, and potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, including the positions of the methoxy and imine groups. Infrared (IR) spectroscopy can confirm the presence of specific functional groups, such as the phenolic hydroxyl and imine linkage, through characteristic absorption bands.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the compound from complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) can provide both separation and structural information, particularly for volatile derivatives of the compound.

Mass Spectrometry

Mass spectrometry offers valuable insights into the molecular weight and fragmentation patterns of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, aiding in its unambiguous identification.

Adductm/zPredicted CCS (Ų)
[M+H]+242.11756154.9
[M+Na]+264.09950169.7
[M+NH4]+259.14410163.5
[M+K]+280.07344161.6
[M-H]-240.10300160.2
[M+Na-2H]-262.08495164.4
[M]+241.10973158.6
[M]-241.11083158.6

Table 3: Predicted mass spectrometry data for 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Research Applications

Medicinal Chemistry

The biological activities of 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol make it a compound of interest in medicinal chemistry research. Its potential applications in this field are diverse and continue to be explored.

The antioxidant and anti-inflammatory properties of the compound suggest potential applications in the development of therapeutic agents for conditions involving oxidative stress and inflammation. Additionally, the compound's structure could serve as a scaffold for the design of more targeted and potent drug candidates.

Material Science

Beyond its biological applications, 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol has potential uses in material science and related fields.

The compound's ability to form complexes with metals and its structural features make it potentially useful in the development of novel materials with specific properties. These could include catalysts, sensors, and materials with unique optical or electronic characteristics.

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